3-Amino-4-(2,4-dimethylphenyl)butyric Acid
Description
3-Amino-4-(2,4-dimethylphenyl)butyric Acid is an organic compound with the molecular formula C12H17NO2. It is a derivative of butyric acid, featuring an amino group and a dimethylphenyl group.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-amino-4-(2,4-dimethylphenyl)butanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-8-3-4-10(9(2)5-8)6-11(13)7-12(14)15/h3-5,11H,6-7,13H2,1-2H3,(H,14,15) |
InChI Key |
CQNIDAOAIIXDIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(CC(=O)O)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2,4-dimethylphenyl)butyric Acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethylbenzaldehyde and malonic acid.
Condensation Reaction: The first step involves a condensation reaction between 2,4-dimethylbenzaldehyde and malonic acid in the presence of a base such as sodium ethoxide.
Reduction: The resulting product is then subjected to reduction using a reducing agent like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Industrial Production Methods
Industrial production of 3-Amino-4-(2,4-dimethylphenyl)butyric Acid follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(2,4-dimethylphenyl)butyric Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Electrophiles such as alkyl halides in the presence of a base
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
3-Amino-4-(2,4-dimethylphenyl)butyric Acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-Amino-4-(2,4-dimethylphenyl)butyric Acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation and neurotransmission
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxyphenyl)butyric Acid: Similar structure but with methoxy groups instead of methyl groups.
4-(Dimethylamino)butyric Acid: Contains a dimethylamino group instead of an amino group .
Uniqueness
3-Amino-4-(2,4-dimethylphenyl)butyric Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a dimethylphenyl group makes it a versatile compound for various applications .
Biological Activity
3-Amino-4-(2,4-dimethylphenyl)butyric acid (commonly referred to as AMDPA) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, including enzyme interactions, metabolic pathways, and potential therapeutic applications.
Chemical Structure and Properties
AMDPA is characterized by a molecular formula of and a molecular weight of approximately 221.29 g/mol. Its structure includes an amino group, a butyric acid moiety, and a dimethyl-substituted phenyl group. The presence of methyl groups at the 2 and 4 positions on the phenyl ring enhances its reactivity due to electron donation effects, which may influence its biological activity significantly.
Enzyme Interactions
Studies indicate that AMDPA interacts with various enzymes and metabolic pathways. Its structural similarity to certain amino acids allows it to serve as a useful tool in biochemical assays aimed at understanding enzyme kinetics and metabolic regulation. For instance, AMDPA has shown potential in modulating enzyme activity related to metabolic disorders.
Pharmacological Potential
AMDPA has been investigated for its pharmacological effects, particularly concerning insulin secretion and glucose metabolism. Research suggests that derivatives of AMDPA could be developed into hypoglycemic agents for managing type II diabetes. For example, a study combined AMDPA with menthol to create a new candidate drug molecule that exhibited significant hypoglycemic effects in diabetic mice .
Case Studies
- Hypoglycemic Activity : A study synthesized a derivative of AMDPA (3-amino-4-(2,4,5-trifluorophenyl)butyric acid) combined with menthol. This compound demonstrated significant hypoglycemic activity in diabetic models, outperforming traditional medications like metformin at higher doses .
- Enzyme Modulation : Research has indicated that AMDPA can influence the activity of specific enzymes involved in metabolic pathways. Its ability to act as a biochemical probe provides insights into its mechanisms of action and potential therapeutic applications.
Comparative Analysis with Similar Compounds
The structural variations among compounds similar to AMDPA can lead to significant differences in their biological activities. Below is a comparative analysis:
| Compound Name | Methyl Substituents | Unique Features |
|---|---|---|
| 3-Amino-4-(2,4-dimethylphenyl)butyric Acid | Two at positions 2 & 4 | Enhanced reactivity due to electron donation |
| 3-Amino-4-phenylbutyric Acid | None | Lacks additional methyl groups |
| 3-Amino-4-(2,6-dimethylphenyl)butyric Acid | Two at positions 2 & 6 | Different spatial arrangement affecting activity |
| 3-Amino-4-(2,5-dimethylphenyl)butyric Acid | Two at positions 2 & 5 | Variation in steric hindrance |
This table illustrates how slight variations in substitution can lead to significant differences in properties and potential applications within medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
